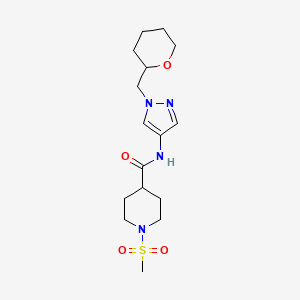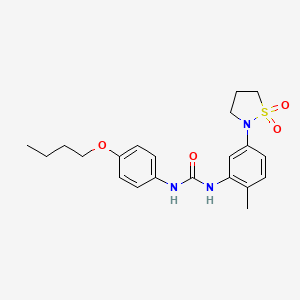![molecular formula C25H22N4O5S B2626383 3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1251551-31-1](/img/no-structure.png)
3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C25H22N4O5S1. It is available for purchase from certain chemical suppliers2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized and evaluated for their biological activity34. For a detailed synthesis process, it would be best to consult a chemist or a relevant scientific literature.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources. However, similar compounds have been evaluated for their anti-tubercular activity5.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. The molecular weight of this compound is mentioned in one of the resources1. However, other physical and chemical properties are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Anticancer Applications : Compounds with a piperazine substituent, such as those studied by Kostyantyn Turov (2020), have shown significant anticancer activity against various cancer cell lines. This suggests potential applications of similar compounds in cancer treatment.
PET Imaging Agents : Xiaohong Wang et al. (2018) developed compounds for positron emission tomography (PET) imaging, potentially useful in neuroinflammation studies. The synthesis of these compounds, including N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, indicates the role of such chemicals in advanced medical imaging techniques (Wang et al., 2018).
Antiobesity Research : Brijesh Kumar Srivastava et al. (2007) investigated diaryl dihydropyrazole-3-carboxamides, which showed significant body weight reduction in vivo, suggesting their potential in antiobesity treatments (Srivastava et al., 2007).
X-ray Structure Characterisation : Hong-Shui Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives containing piperazine moiety, with their structures confirmed by X-ray crystal analysis. This highlights the compound's relevance in structural chemistry and molecular design (Lv et al., 2013).
Antimicrobial Agents : M. Patil et al. (2021) synthesized new piperazine derivatives with antimicrobial activity against several bacterial and fungal strains. This demonstrates the potential of such compounds in the development of new antimicrobial agents (Patil et al., 2021).
Antiproliferative Activity : A. K. Ajeesh Kumar et al. (2016) designed novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs. They displayed good anticancer activity against HeLa cell line, indicating their potential in cancer therapy (Kumar et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s always important to handle chemical compounds with care, following appropriate safety protocols.
Direcciones Futuras
The future directions for this compound could involve further studies to evaluate its biological activity and potential applications. Similar compounds have shown promise in the treatment of certain conditions36.
Please note that this analysis is based on the information available from the resources and may not be comprehensive. For a detailed analysis, it would be best to consult a chemist or a relevant scientific literature.
Propiedades
Número CAS |
1251551-31-1 |
|---|---|
Nombre del producto |
3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide |
Fórmula molecular |
C25H22N4O5S |
Peso molecular |
490.53 |
Nombre IUPAC |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-3-33-19-6-4-5-17(13-19)23-26-21(34-27-23)15-28-20-11-12-35-22(20)24(30)29(25(28)31)14-16-7-9-18(32-2)10-8-16/h4-13H,3,14-15H2,1-2H3 |
Clave InChI |
KRDZVVOEGTWWIT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



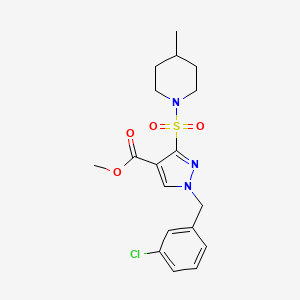
![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2626301.png)
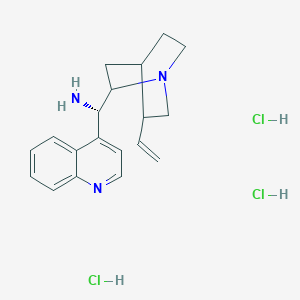
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
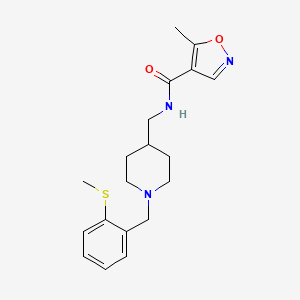
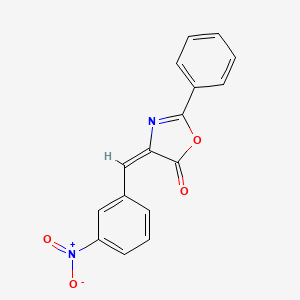
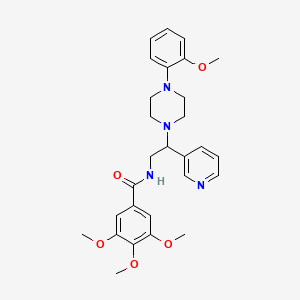

![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)
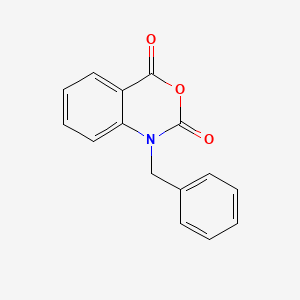
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2626318.png)
![ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate](/img/structure/B2626320.png)
